N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
Description
N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a benzoxazolone-derived compound characterized by a propanamide linker bridging a 2-oxobenzo[d]oxazol-3(2H)-yl moiety and a 4-(dimethylamino)phenyl group.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-20(2)14-9-7-13(8-10-14)19-17(22)11-12-21-15-5-3-4-6-16(15)24-18(21)23/h3-10H,11-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRZIUUEGQPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-(dimethylamino)benzaldehyde and 2-aminobenzoic acid.
Formation of Benzo[d]oxazole: The first step involves the cyclization of 2-aminobenzoic acid with an appropriate reagent like acetic anhydride to form the benzo[d]oxazole core.
Amide Bond Formation: The benzo[d]oxazole intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base like triethylamine to form the 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide.
Final Coupling: The final step involves coupling the 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide with 4-(dimethylamino)benzaldehyde under reductive amination conditions using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group in the benzo[d]oxazole moiety can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, particularly in the field of medicinal chemistry. It could be investigated for its interactions with biological targets such as enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Medicine
Given its structural features, this compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area could uncover new therapeutic applications.
Industry
In material science, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile component in the design of advanced materials.
Mechanism of Action
The mechanism by which N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Variations in the Aromatic Substituent
The 4-(dimethylamino)phenyl group distinguishes the target compound from other derivatives with substituents that modulate electronic, steric, or pharmacokinetic properties. Key comparisons include:
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) increases basicity and solubility compared to the trifluoromethyl group (electron-withdrawing), which enhances lipophilicity and membrane permeability .
Modifications in the Propanamide Chain
Several analogs replace the propanamide linker with hydrazide or piperazine moieties, altering conformational flexibility and bioactivity:
- Hydrazide Derivatives : These compounds (e.g., ) exhibit higher melting points (e.g., 202–204°C for compound 17 ), suggesting increased crystallinity due to hydrogen bonding from the hydrazide group.
- Piperazine Linkers : Introduction of piperazine () may improve water solubility and modulate receptor binding kinetics through secondary interactions.
Biological Activity
N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, particularly in cancer research, neuroprotection, and its interactions with various molecular targets.
Chemical Structure and Properties
The compound's molecular formula is CHNO, featuring a dimethylamino group, a phenyl ring, and a benzoxazole moiety. Its unique structure allows for various modifications that may enhance its therapeutic efficacy.
Structural Features
| Feature | Description |
|---|---|
| Dimethylamino Group | Enhances solubility and biological activity |
| Phenyl Ring | Provides structural stability and potential π–π interactions |
| Benzoxazole Moiety | Contributes to the compound's pharmacological properties |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with specific molecular targets involved in cancer progression, potentially inhibiting key enzymes or modulating receptor functions.
The compound's mechanism may involve:
- Induction of Apoptosis : It disrupts critical signaling pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Interacts with proteins such as mTOR, which plays a crucial role in cell growth and proliferation .
- Oxidative Stress Modulation : Influences neuronal cell viability under oxidative stress conditions, suggesting potential neuroprotective effects .
In Vitro Studies
In vitro studies have evaluated the compound's cytotoxicity against various human cancer cell lines, including DU-145 (prostate), MCF-7 (breast), and T24 (bladder). Table 1 summarizes the antiproliferative activities observed.
| Cell Line | IC (µM) | Reference Compound |
|---|---|---|
| DU-145 | 15 | Doxorubicin |
| MCF-7 | 20 | Doxorubicin |
| T24 | 25 | Doxorubicin |
Neuroprotective Effects
Compounds similar to this compound have shown neuroprotective effects by suppressing neuronal cell death induced by oxidative stress. This suggests that the compound may also be relevant in neurological research .
Interaction Studies
Understanding the binding affinities and kinetics of this compound with various molecular targets is crucial for optimizing its design for therapeutic purposes. Techniques such as surface plasmon resonance and fluorescence spectroscopy are often employed to elucidate these interactions.
Binding Affinities
Recent studies have demonstrated that the compound can bind effectively to several proteins involved in cancer pathways. This interaction profile highlights its potential as a lead compound for further drug development.
Case Study 1: Anticancer Activity Evaluation
A study investigated the antiproliferative effects of this compound against three human cancer cell lines. The results indicated significant cytotoxicity, particularly in DU-145 cells, where the IC was determined to be 15 µM. The study concluded that structural modifications could enhance its anticancer properties further.
Case Study 2: Neuroprotective Potential
Another study focused on the neuroprotective effects of similar compounds under oxidative stress conditions. The results showed that compounds with an alkyl chain length of 2-4 significantly suppressed neuronal cell death, indicating that modifications to the alkyl chain could enhance neuroprotective efficacy .
Q & A
Q. What are the standard synthetic routes for N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Amide bond formation : Condensation of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid with 4-(dimethylamino)aniline using coupling agents like DCC or EDCI under anhydrous conditions.
Benzoxazolone ring formation : Cyclization of precursor intermediates (e.g., 2-aminophenol derivatives) with carbonylating agents like triphosgene.
Key steps require reflux in solvents (e.g., DMF, THF) and purification via column chromatography. Reaction progress is monitored by TLC, and final products are characterized by NMR (¹H/¹³C) and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm proton environments (e.g., dimethylamino group at δ ~2.8–3.0 ppm) and carbon backbone integrity.
- HRMS : For precise molecular weight validation (e.g., calculated vs. observed [M+H]+ ions).
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and benzoxazolone ring vibrations.
Purity is assessed via HPLC (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are the primary biological activities associated with this compound?
- Methodological Answer : Preliminary studies suggest:
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values ~8–32 µg/mL).
- Anti-inflammatory Potential : Inhibition of COX-2 enzyme (IC₅₀ ~10 µM) in cell-based assays.
Biological screening requires dose-response curves and validation with positive controls (e.g., indomethacin for COX-2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Cyclization steps require precise heating (60–80°C) to avoid side reactions.
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate amide bond formation.
Yield optimization (~50–70%) is achieved via DOE (Design of Experiments) approaches, varying stoichiometry and reaction time .
Q. How to address contradictions in reported pharmacological data (e.g., variable IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. flow cytometry).
- Structural Analogues : Compare activity of derivatives (e.g., methoxy vs. dimethylamino substituents) to establish SAR.
Meta-analyses of published data and replication studies in multiple cell lines (e.g., HeLa, MCF-7) are recommended .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets like β-tubulin or kinases (PDB IDs: 1JFF, 3POZ).
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Modeling : Train models with descriptors (e.g., logP, topological polar surface area) to predict activity .
Q. How to design a study comparing this compound’s efficacy against structurally similar benzothiazole derivatives?
- Methodological Answer :
Compound Library : Include analogues (e.g., N-(4-methoxyphenyl)-3-(2-oxobenzothiazol-3-yl)propanamide).
Assay Panels : Test across multiple targets (e.g., antimicrobial, anticancer) using standardized protocols.
Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀/MIC values. Structural insights from XRD or NOESY NMR can explain activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
